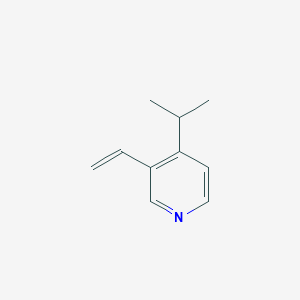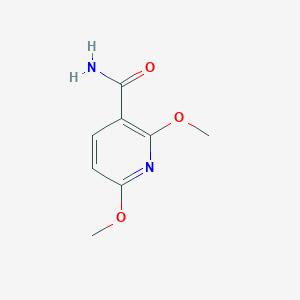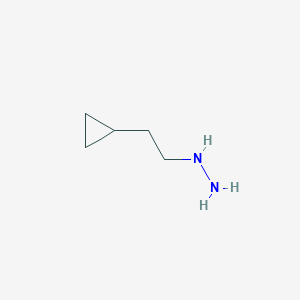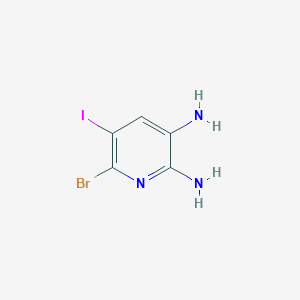
6-Bromo-5-iodopyridine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-iodopyridine-2,3-diamine is a heterocyclic organic compound that contains both bromine and iodine atoms attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-iodopyridine-2,3-diamine typically involves halogenation reactions. One common method is the selective bromination and iodination of pyridine derivatives. For instance, starting from 2,3-diaminopyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions, followed by iodination using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, the purification process may include crystallization, distillation, or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-5-iodopyridine-2,3-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form carbon-carbon bonds.
Amination Reactions: The compound can undergo amination reactions to introduce amino groups at specific positions on the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Cross-Coupling: Palladium or copper catalysts are commonly employed along with appropriate ligands and bases.
Amination: Copper-catalyzed amination using amines or amides under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Applications De Recherche Scientifique
6-Bromo-5-iodopyridine-2,3-diamine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-5-iodopyridine-2,3-diamine in its applications involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These halogen atoms can facilitate the formation of new bonds and functional groups, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as binding to metal centers in catalysis or interacting with biological targets in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-iodopyridine: Similar in structure but lacks the amino groups at positions 2 and 3.
5-Bromo-2-iodopyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
2,3-Diaminopyridine: Lacks the halogen atoms but has similar amino group positions.
Uniqueness
6-Bromo-5-iodopyridine-2,3-diamine is unique due to the presence of both bromine and iodine atoms along with amino groups on the pyridine ring. This combination of functional groups provides distinct reactivity and versatility in various chemical transformations, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C5H5BrIN3 |
|---|---|
Poids moléculaire |
313.92 g/mol |
Nom IUPAC |
6-bromo-5-iodopyridine-2,3-diamine |
InChI |
InChI=1S/C5H5BrIN3/c6-4-2(7)1-3(8)5(9)10-4/h1H,8H2,(H2,9,10) |
Clé InChI |
OAKFDINLLPJEIT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1I)Br)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



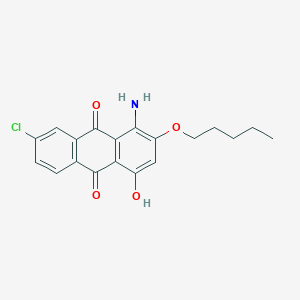
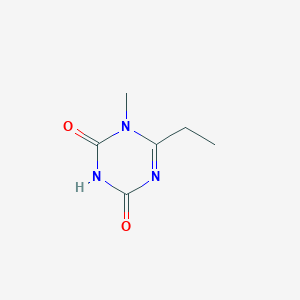
![1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)-](/img/structure/B13132375.png)
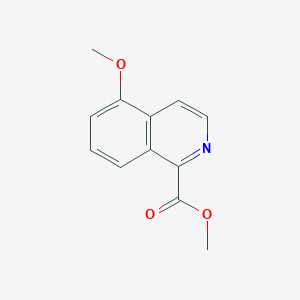
![6-Fluoroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13132378.png)

![benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate](/img/structure/B13132407.png)
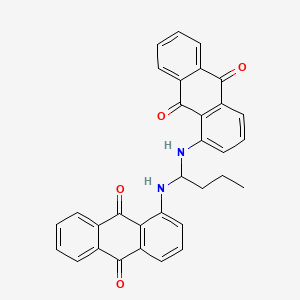
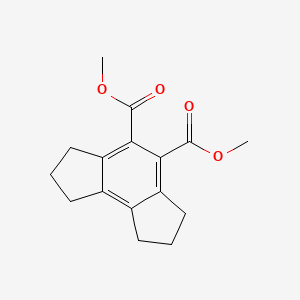
![3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13132424.png)
